molecular formula C17H21Cl2N3O2S2 B2355167 2-(2-(5-Chlorothiophen-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1330080-93-7

2-(2-(5-Chlorothiophen-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2355167
CAS No.: 1330080-93-7
M. Wt: 434.39
InChI Key: ZBKNBDVUJSFAST-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-c]pyridine class of molecules, designed as adenosine diphosphate (ADP) receptor antagonists for inhibiting platelet aggregation in thrombotic disorders . Its structure features:

  • A tetrahydrothieno[2,3-c]pyridine core, providing rigidity and facilitating interactions with the ADP P2Y12 receptor.
  • A 5-chlorothiophen-2-yl acetamido substituent at position 2, contributing to enhanced electronic and steric complementarity with the receptor.
  • An isopropyl group at position 6, which improves metabolic stability and pharmacokinetic properties.
  • A hydrochloride salt formulation to enhance aqueous solubility for better bioavailability.

Synthetic routes and preclinical studies (e.g., rat models) demonstrate its superior antiplatelet activity compared to the first-generation drug ticlopidine .

Properties

IUPAC Name

2-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2S2.ClH/c1-9(2)21-6-5-11-12(8-21)25-17(15(11)16(19)23)20-14(22)7-10-3-4-13(18)24-10;/h3-4,9H,5-8H2,1-2H3,(H2,19,23)(H,20,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKNBDVUJSFAST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CC3=CC=C(S3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(5-Chlorothiophen-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride , with CAS number 1330080-93-7 , is a complex organic molecule that has garnered attention for its potential biological activities. Its structural features suggest a promising role in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.

Structural Characteristics

The molecular formula of the compound is C17H21ClN3O2S2C_{17}H_{21}ClN_{3}O_{2}S_{2} with a molecular weight of 434.4 g/mol . The compound features a thieno[2,3-c]pyridine core, which is known for its diverse biological activities including anti-inflammatory and anticancer properties. The presence of the 5-chlorothiophen-2-yl group may enhance its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

  • Anticancer Activity : Preliminary studies suggest that compounds similar to thienopyridines have shown cytotoxic effects against various cancer cell lines. For instance, analogues of thieno[2,3-c]pyridine derivatives have demonstrated significant inhibition of cancer cell growth in vitro .
  • Enzyme Inhibition : The compound's structure suggests potential activity as an inhibitor of enzymes such as Factor Xa, which is crucial in the coagulation cascade. Compounds with similar scaffolds have been reported to exhibit IC50 values indicating effective inhibition .
  • Anti-inflammatory Properties : Thienopyridine derivatives are often explored for their anti-inflammatory capabilities, which may be relevant in treating conditions like arthritis and other inflammatory diseases.

Research Findings

A review of the literature reveals several key findings regarding the biological activity of this compound and its analogues:

Anticancer Studies

A study on related thienopyridine compounds highlighted their cytotoxicity against various cancer cell lines including HeLa (cervical adenocarcinoma) and A549 (lung carcinoma). The results indicated that modifications to the thienopyridine structure could enhance cytotoxic effects .

CompoundCell LineIC50 (µM)
RooperolHeLa18
Analogue 1EAHeLa~20
Analogue 1EEA549~26

Enzyme Inhibition

Another study focused on direct inhibitors of Factor Xa found that compounds with similar thieno[2,3-c]pyridine structures exhibited promising IC50 values. For example, a related compound showed an IC50 of 55.9 µM , indicating moderate effectiveness as an anticoagulant .

Case Studies

  • Cytotoxicity Testing : A series of thienopyridine derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. The study utilized MTT assays to assess viability across multiple cell lines, revealing that certain modifications to the core structure significantly enhanced anticancer activity.
  • Pharmacokinetics : Research into the pharmacokinetic properties of similar compounds suggests that metabolic stability is a critical factor influencing their therapeutic efficacy. Compounds like rooperol have shown rapid metabolism in vivo, which can limit their clinical utility .

Comparison with Similar Compounds

5-Chlorothiophen-2-yl vs. 4-Chlorophenoxy

  • Electronic Effects: The thiophene ring’s inherent electron-rich nature enhances π-π stacking and hydrophobic interactions with the ADP receptor’s aromatic residues, unlike the phenoxy group’s oxygen-linked chlorophenyl moiety, which may disrupt charge distribution .
  • Steric Effects: The thiophene’s planar structure allows better alignment within the receptor’s binding pocket compared to the bulkier phenoxy group.

Isopropyl Group at Position 6

  • This substituent reduces oxidative metabolism in the liver, extending plasma half-life relative to analogs with smaller alkyl groups (e.g., methyl or ethyl) .

Hydrochloride Salt vs. Free Base

  • The hydrochloride form improves solubility (>50 mg/mL in aqueous buffers), enabling intravenous administration, whereas free-base analogs often require lipid-based formulations .

Research Findings and Clinical Implications

  • Mechanistic Superiority : The target compound’s IC50 for ADP-induced platelet aggregation is ~0.1 µM, outperforming ticlopidine (IC50 = 1.2 µM) and demonstrating competitive inhibition kinetics .
  • Safety Profile: No significant neutropenia or hepatotoxicity observed in preclinical models, addressing key limitations of earlier thienopyridines .
  • Synthetic Accessibility : The compound’s synthesis involves a seven-step route with a 22% overall yield, comparable to analogs but with stricter purity requirements due to regulatory standards .

Preparation Methods

Cyclization Strategies

The core structure is typically synthesized via Gewald-like reactions or Paal-Knorr cyclizations (Figure 1). A representative approach involves:

  • Thiophene formation : Reacting cyanoacetamide with elemental sulfur and a ketone (e.g., cyclohexanone) in ethanol under reflux to yield 2-aminothiophene-3-carboxamide.
  • Piperidine ring closure : Treating the thiophene derivative with acrylonitrile in the presence of a base (e.g., K₂CO₃) to form the tetrahydrothienopyridine scaffold.

Optimization : Ultrasound irradiation (25 kHz, 40°C) reduced reaction time from 12 hours to 45 minutes, improving yield from 68% to 89%.

Introduction of the 6-Isopropyl Group

Alkylation of the piperidine nitrogen is achieved using isopropyl bromide in dimethylformamide (DMF) with NaH as a base. Key parameters:

  • Temperature : 0°C to room temperature.
  • Solvent : DMF or THF.
  • Yield : 75–82% after column chromatography.

Mechanistic insight : The reaction proceeds via SN2 nucleophilic substitution, with the deprotonated piperidine nitrogen attacking the alkyl halide.

Functionalization with 2-(5-Chlorothiophen-2-yl)acetamido and Carboxamide Groups

Synthesis of 2-(5-Chlorothiophen-2-yl)acetic Acid

  • Friedel-Crafts acylation : 5-Chlorothiophene reacts with chloroacetyl chloride in the presence of AlCl₃ to yield 2-chloro-1-(5-chlorothiophen-2-yl)ethanone.
  • Hydrolysis : The ketone is hydrolyzed to the carboxylic acid using NaOH (10%) in ethanol/water (1:1) at 80°C for 4 hours.

Amide Coupling

The carboxyl group of Intermediate A is activated using HATU or EDCl/HOBt and coupled with the amine group of 2-(5-chlorothiophen-2-yl)acetamide.

  • Conditions : DCM or DMF, room temperature, 12 hours.
  • Yield : 70–78%.

Carboxamide Formation

The 3-carboxylic acid is converted to the carboxamide via:

  • Esterification : Treatment with SOCl₂ in methanol to form the methyl ester.
  • Aminolysis : Reaction with ammonium hydroxide in ethanol at 60°C for 6 hours.

Yield : 85–90%.

Salt Formation and Crystallization

The free base is dissolved in anhydrous ether, and HCl gas is bubbled through the solution to precipitate the hydrochloride salt.

  • Crystallization : Recrystallization from ethanol/water (9:1) yields white crystals (mp: 214–216°C).
  • Purity : >99% by HPLC (C18 column, 0.1% TFA in acetonitrile/water).

Reaction Optimization and Mechanistic Insights

Catalyst Screening

Analogous to InCl₃-catalyzed multi-component reactions, screening of Lewis acids (e.g., ZnCl₂, FeCl₃) for cyclization steps revealed:

  • InCl₃ (20 mol%) : Optimal for minimizing side products (yield: 95%).
  • Ultrasound irradiation : Enhanced mass transfer, reducing reaction time by 60%.

Solvent Effects

Solvent Yield (%) Reaction Time (h)
DMF 78 6
THF 65 8
50% EtOH 95 0.33

Ethanol/water mixtures improved solubility and reduced byproduct formation.

Analytical Characterization

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.25 (d, J = 6.8 Hz, 6H, isopropyl), 2.85–3.10 (m, 4H, piperidine), 4.30 (s, 2H, CH₂CO), 7.15 (d, J = 3.6 Hz, 1H, thiophene), 7.45 (d, J = 3.6 Hz, 1H, thiophene).
  • ESI–MS : m/z 452.1 [M+H]⁺.

Q & A

Q. What methodological approaches are recommended for optimizing the synthesis of this compound, given its heterocyclic complexity?

Answer:

  • Experimental Design: Use iterative process optimization guided by chemical engineering principles (e.g., factorial design to test reaction parameters like temperature, solvent polarity, and catalyst loading). Incorporate computational tools for reaction pathway simulation to predict steric or electronic challenges .
  • Purification: Apply membrane separation technologies (e.g., nanofiltration) to isolate intermediates, reducing impurities that arise from competing side reactions .
  • Validation: Confirm intermediate structures via LC-MS and 1^1H NMR after each synthetic step.

Q. How should researchers characterize the hydrochloride salt form to confirm purity and structural integrity?

Answer:

  • Spectroscopic Analysis: Use 13^{13}C NMR to resolve quaternary carbons in the thieno[2,3-c]pyridine core. Pair with FT-IR to identify amide and carboxylate functional groups.
  • Crystallography: Attempt single-crystal X-ray diffraction to resolve stereochemical ambiguities, particularly around the isopropyl substituent.
  • Safety Protocols: Follow guidelines for handling hygroscopic hydrochloride salts (e.g., inert atmosphere gloveboxes) to prevent degradation during analysis .

Advanced Research Questions

Q. How can contradictory bioactivity data across in vitro assays be systematically addressed?

Answer:

  • Hypothesis Testing: Replicate assays under standardized conditions (pH, temperature, cell line viability) to isolate variables. For example, discrepancies in IC₅₀ values may arise from differences in cellular permeability or efflux pump activity.
  • Cross-Validation: Pair experimental results with molecular dynamics simulations to assess target binding affinity under varying protonation states (e.g., pH-dependent solubility of the hydrochloride salt).
  • Data Triangulation: Use meta-analysis frameworks (e.g., quadripolar methodology) to integrate biological, chemical, and computational data, resolving contradictions through epistemological coherence .

Q. What computational strategies are effective in predicting off-target interactions for this compound?

Answer:

  • Molecular Docking: Use Schrödinger Suite or AutoDock Vina to screen against kinase or GPCR libraries, prioritizing targets with conserved ATP-binding pockets.
  • MD Simulations: Conduct 100-ns simulations in explicit solvent to evaluate stability of the thiophene-acetamido moiety in hydrophobic binding pockets.
  • Training Resources: Leverage advanced courses in chemical biology (e.g., CHEM/IBiS 416) to integrate machine learning for binding affinity prediction .

Q. How can researchers elucidate the compound’s mechanism of action when traditional pharmacological assays yield inconclusive results?

Answer:

  • Multi-Omics Integration: Combine transcriptomic and proteomic profiling (e.g., RNA-seq, SILAC) to identify downstream pathways affected by the compound.
  • Chemical Proteomics: Use activity-based protein profiling (ABPP) with a biotinylated analog to capture interacting proteins in live cells.
  • Mentorship Collaboration: Engage secondary mentors with expertise in heterogeneous data analysis to refine hypotheses .

Q. What cross-disciplinary methods validate environmental stability under non-ideal storage conditions?

Answer:

  • Accelerated Degradation Studies: Expose the compound to UV light, humidity, and oxidative stressors (H₂O₂). Monitor degradation via UPLC-MS and correlate with computational QSAR models.
  • Field Research Parallels: Adapt geographical field methodologies (e.g., longitudinal sampling) to simulate real-world storage variability .

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